molecular formula C12H16FN B1466257 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine CAS No. 1485547-78-1

1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine

Cat. No. B1466257
CAS RN: 1485547-78-1
M. Wt: 193.26 g/mol
InChI Key: ZUFFJVXTPQBZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine (FDCB) is a cyclobutanone derivative that has been studied for its potential applications in scientific research. FDCB is a synthetic compound that has been used as a building block for a variety of organic and inorganic molecules. It is a versatile molecule that has been used for a wide range of applications, including drug discovery, organic synthesis, and biochemistry. FDCB has been studied for its ability to act as an inhibitor of enzymes and pathways, as well as its potential use as a substrate and intermediate in organic synthesis.

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its fluorinated phenyl group can enhance the biological activity of synthesized molecules due to the unique properties of fluorine atoms in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, the introduction of a fluorine atom often increases the metabolic stability of pharmaceuticals. “1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine” could be used to develop new therapeutic agents with improved pharmacokinetic properties .

Ligand for Coordination Chemistry

The amine group in this compound can act as a donor in coordination complexes. It could be used to synthesize new metal complexes with potential applications in catalysis or materials science .

Fluorinated Pyrazole Synthesis

Fluorinated pyrazoles are important in some biological activities, such as antimicrobial and anti-tumor functions. This compound could be used as a precursor in the synthesis of fluorinated pyrazole derivatives .

Antimicrobial Research

Due to the presence of the fluorophenyl group, derivatives of this compound could be explored for their antimicrobial properties. Research in this area could lead to the development of new antibiotics .

Cancer Research

The compound’s structure allows for potential anti-cancer applications. Molecular docking studies could be conducted to explore its binding affinity to various cancer-related receptors .

Mechanism of Action

properties

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFFJVXTPQBZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 2
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 3
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 4
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 5
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 6
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine

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